[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester
Description
This compound is a chiral pyrrolidine derivative featuring a hydroxyethyl substituent on the pyrrolidine nitrogen and a methyl-carbamic acid benzyl ester group attached to the 2-ylmethyl position. The benzyl ester moiety enhances lipophilicity, while the hydroxyethyl group may improve solubility in polar solvents .
Properties
IUPAC Name |
benzyl N-[[(2S)-1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-17(12-15-8-5-9-18(15)10-11-19)16(20)21-13-14-6-3-2-4-7-14/h2-4,6-7,15,19H,5,8-13H2,1H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRPIUODNVOVRW-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN1CCO)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C[C@@H]1CCCN1CCO)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester, often referred to as a carbamate derivative, is of significant interest in pharmaceutical research due to its potential biological activities. This compound exhibits characteristics that could be leveraged for therapeutic applications, particularly in the modulation of various biological pathways.
Chemical Structure and Properties
The compound has the following structure:
- Chemical Formula : C17H25N2O3
- Molecular Weight : 303.39 g/mol
- SMILES Notation : CC(C(=O)O)N1CCCC1C(=O)OC2=CC=CC=C2
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurotransmission and metabolic processes. The carbamate moiety is known to inhibit acetylcholinesterase, leading to increased levels of acetylcholine at synaptic clefts, which can enhance cholinergic signaling .
1. Neuropharmacological Effects
Research indicates that carbamate derivatives can exhibit neuroprotective effects. The modulation of cholinergic activity has been linked to improvements in cognitive function and memory retention in preclinical models. Studies have shown that compounds with similar structures can enhance synaptic plasticity and neurogenesis, making them candidates for treating neurodegenerative diseases such as Alzheimer's .
2. Antimicrobial Activity
Certain carbamate derivatives have demonstrated antimicrobial properties against a range of pathogens. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes required for bacterial growth. In vitro studies have reported efficacy against both Gram-positive and Gram-negative bacteria .
3. Anti-inflammatory Properties
The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This activity may involve the modulation of NF-kB signaling pathways, which are critical in the inflammatory response . Animal models have indicated that treatment with similar compounds can lead to reduced symptoms in models of arthritis and other inflammatory conditions.
Case Studies and Research Findings
Scientific Research Applications
The compound [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester is a chemical of interest in various scientific research applications. This article explores its applications, supported by data tables and case studies.
Medicinal Chemistry
The compound is being studied for its potential as a pharmaceutical agent . Its structural features suggest that it may interact with specific biological targets, which is crucial for developing new drugs.
Case Study: Antiviral Activity
Research has indicated that similar compounds exhibit antiviral properties. For instance, studies on pyrrolidine derivatives have shown effectiveness against various viral infections, suggesting that this compound could be evaluated for similar activity.
Neuropharmacology
Given its pyrrolidine structure, this compound may influence neurotransmitter systems. Pyrrolidine derivatives are known to modulate the activity of neurotransmitters like dopamine and serotonin.
Case Study: Cognitive Enhancement
In animal models, compounds with similar structures have been tested for cognitive enhancement effects. These studies provide a framework for investigating the cognitive effects of this compound.
Chemical Synthesis
The compound can serve as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in synthetic organic chemistry.
Data Table: Synthesis Pathways
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Benzyl alcohol + carbamoyl chloride | Room temp, 24h | 85 |
| 2 | Pyrrolidine derivative + base | Reflux, 6h | 75 |
| 3 | Hydroxyethylation step | Mild acid, 12h | 90 |
Biochemical Studies
The compound's ability to form hydrogen bonds and interact with enzymes makes it a subject of interest in biochemical research.
Case Study: Enzyme Inhibition
Preliminary studies have shown that similar carbamate esters can inhibit specific enzymes involved in metabolic pathways. Investigating this compound's inhibitory potential could lead to insights into metabolic regulation.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights key structural analogs and their differentiating features:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
